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Introduction: The Quinazoline Scaffold and the
Significance of 6-Bromo-2-
(methylsulfanyl)quinazoline
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis

for a multitude of biologically active compounds. Its derivatives have demonstrated a wide

spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial,

and antiviral properties.[1][2][3][4][5] The strategic functionalization of the quinazoline ring

system allows for the fine-tuning of its physicochemical properties and biological targets. The

introduction of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position, as

seen in 6-Bromo-2-(methylsulfanyl)quinazoline, offers a unique combination of features for

further chemical exploration and drug design. The presence of the bromine atom can enhance

binding affinities and introduce a potential site for further synthetic modifications, while the

methylsulfanyl group can be a key pharmacophoric element or a precursor for other functional

groups.

This technical guide provides a comprehensive overview of 6-Bromo-2-
(methylsulfanyl)quinazoline, Chemical Abstracts Service (CAS) number 1086385-16-1,
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covering its physicochemical properties, a detailed synthesis protocol, and its potential

applications in drug discovery and development.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for

its application in research and development. The following table summarizes the key properties

of 6-Bromo-2-(methylsulfanyl)quinazoline.

Property Value Source

CAS Number 1086385-16-1 [6]

Molecular Formula C₉H₇BrN₂S [7]

Molecular Weight 255.13 g/mol [7]

Appearance Likely a solid
Inferred from related

compounds

Purity Typically >95% [6]

Storage Room temperature [7]

Synthesis of 6-Bromo-2-
(methylsulfanyl)quinazoline: A Step-by-Step
Protocol
The synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline can be achieved through a multi-

step process, starting from commercially available precursors. The following protocol is a

representative method adapted from general procedures for the synthesis of 2-

(alkylthio)quinazoline derivatives.

Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one

Reactants: 5-Bromoanthranilic acid and thiourea.
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Procedure:

A mixture of 5-bromoanthranilic acid (1 equivalent) and thiourea (1.2 equivalents) is

heated in an oil bath at 180-190°C for 30 minutes.

The reaction mixture is then cooled to room temperature.

The resulting solid is washed with a hot 10% sodium carbonate solution, followed by

water, and then ethanol to remove unreacted starting materials and byproducts.

The crude product is recrystallized from glacial acetic acid to yield 6-bromo-2-thio-3,4-

dihydroquinazolin-4-one.

Step 2: Synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Reactants: 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one, methyl iodide, and a base (e.g.,

sodium hydroxide or potassium carbonate).

Procedure:

To a solution of 6-bromo-2-thio-3,4-dihydroquinazolin-4-one (1 equivalent) in a suitable

solvent such as ethanol or dimethylformamide (DMF), add a solution of sodium hydroxide

(1.1 equivalents) in water.

Stir the mixture at room temperature for 30 minutes.

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water.

The precipitated solid is collected by filtration, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Chlorination to 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
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Reactants: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one and a chlorinating agent

(e.g., phosphorus oxychloride or thionyl chloride).

Procedure:

A mixture of 6-bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (1 equivalent) and

phosphorus oxychloride (5-10 equivalents) is refluxed for 2-4 hours.

The excess phosphorus oxychloride is removed under reduced pressure.

The residue is poured cautiously into crushed ice with stirring.

The resulting precipitate is collected by filtration, washed with cold water, and dried to give

6-bromo-4-chloro-2-(methylsulfanyl)quinazoline.

Step 4: Reduction to 6-Bromo-2-(methylsulfanyl)quinazoline

Reactants: 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline, a reducing agent (e.g., zinc dust

in acetic acid or catalytic hydrogenation).

Procedure (using Zinc/Acetic Acid):

To a solution of 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline (1 equivalent) in glacial

acetic acid, add zinc dust (2-3 equivalents) portion-wise.

The reaction mixture is stirred at room temperature or gentle heating until the starting

material is consumed (monitored by TLC).

The reaction mixture is filtered to remove excess zinc.

The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted

with a suitable organic solvent (e.g., ethyl acetate).

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the

solvent is evaporated under reduced pressure to yield 6-Bromo-2-
(methylsulfanyl)quinazoline.

Further purification can be achieved by column chromatography on silica gel.
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Synthesis Workflow Diagram

5-Bromoanthranilic Acid +
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quinazolin-4-one
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quinazolin-4-one

Product Step 3:
Chlorination (POCl3)

Starting Material 6-Bromo-4-chloro-2-(methylsulfanyl)-
quinazoline

Product Step 4:
Reduction (Zn/AcOH)

Starting Material 6-Bromo-2-(methylsulfanyl)-
quinazoline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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